Myristyl myristate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Myristyl Myristate is commonly used in cosmetics and personal care products .

- It improves the texture of products, helps to moisturize, and prevents water loss from the skin .

- It is also used for thickening, viscosity control, and pigment dispensing vehicles for active ingredients .

- Myristyl Myristate is a flake wax with a low melting point, liquefying at skin temperature. It has a dry, emollient feel on the skin and improves the density, whiteness, and stability of emulsions .

Cosmetics and Personal Care Products

Safety Assessment

- Myristyl Myristate acts as a superfatting agent for soaps .

- Superfatting agents are ingredients that add extra fats to soaps, creating a more moisturizing and luxurious feel .

- It can also be used as a lubricant for shaving creams .

- Myristyl Myristate can be used as a co-conditioner for hair care products .

- As a co-conditioner, it works alongside other conditioning agents to enhance the appearance and feel of hair, increasing hair body, suppleness, or sheen, or improving the texture of hair that has been damaged physically or by chemical treatment .

- Myristyl Myristate is used as an emollient for skin care and makeup products .

- As an emollient, it softens and soothes the skin, and helps to trap water in the top few layers of the skin, improving skin barrier integrity .

Superfatting Agent for Soaps

Co-conditioner for Hair Care Products

Emollient for Skin Care and Makeup Products

Texture Enhancer

- Myristyl Myristate can be used as an anticaking agent .

- Anticaking agents are ingredients or processing aids that prevent powdered or granular substances from forming clumps .

- Myristyl Myristate can function as a binder .

- Binders are ingredients that hold together the ingredients of a compressed tablet or cake .

- Myristyl Myristate can be used as an emulsion stabilizer .

- Emulsion stabilizers are ingredients that help to keep an emulsion from separating into its oil and liquid components .

- Myristyl Myristate can act as a film former .

- Film formers are ingredients that dry to form a thin coating on the skin, hair, or nails .

- Myristyl Myristate can be used as an opacifying agent .

- Opacifying agents are substances that reduce the clear or transparent appearance of cosmetic products .

Anticaking Agent

Binder

Emulsion Stabilizer

Film Former

Opacifying Agent

Slip Modifier

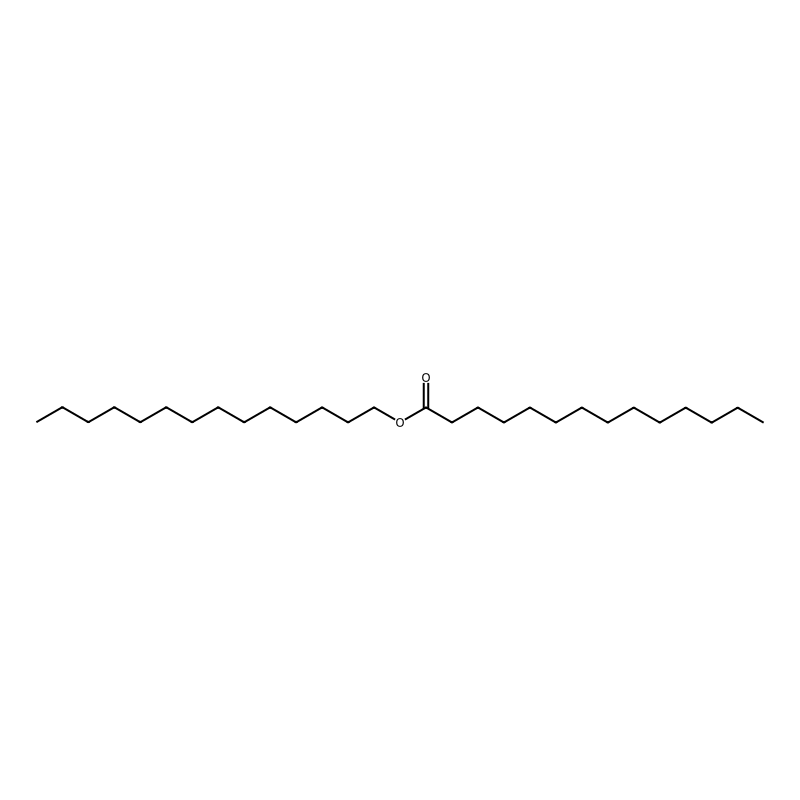

Myristyl myristate is a waxy ester derived from myristic acid and myristyl alcohol, characterized by the chemical formula C28H56O2. It appears as a yellowish or white solid at room temperature, with a melting point ranging from 41 to 43 degrees Celsius. This compound is primarily utilized in cosmetic formulations due to its emollient, moisturizing, and stabilizing properties, making it suitable for various skin types, except for reactive skin . Myristyl myristate acts as a co-emulsifier that enhances the stability of emulsions by preventing the separation of oil and water phases in formulations .

Myristyl myristate is synthesized through the reaction between myristic acid (a saturated fatty acid) and myristyl alcohol (a saturated fatty alcohol). This reaction forms an ester bond, resulting in myristyl myristate. The process typically involves heating the reactants under controlled conditions to facilitate the reaction and may include purification steps to isolate the final product .

The compound can also undergo hydrolysis, breaking down into its constituent fatty acid and alcohol under acidic or enzymatic conditions. This property is significant in various biological applications and formulations where controlled release of active components is desired .

Myristyl myristate exhibits several biological activities that contribute to its effectiveness in skincare applications. It serves as an emollient, providing a protective barrier on the skin that helps retain moisture and protect against environmental damage. Additionally, it enhances skin texture by imparting a soft feel upon application .

Furthermore, studies indicate that myristyl myristate may have potential antimicrobial properties, contributing to its use in personal care products designed to protect the skin from microbial invasion .

The primary synthesis method for myristyl myristate involves:

- Esterification: Combining myristic acid and myristyl alcohol under heat, often using a catalyst to accelerate the reaction.

- Purification: The resulting mixture undergoes purification processes such as distillation or crystallization to isolate pure myristyl myristate.

Alternative methods may include enzymatic synthesis using lipases, which can produce fatty alcohols from fatty acids under mild conditions, thereby providing an environmentally friendly synthesis route .

Myristyl myristate finds extensive use in various applications:

- Cosmetics: It is commonly used in lotions, creams, hair conditioners, lip balms, and shaving creams due to its emollient properties.

- Pharmaceuticals: It may be included in topical formulations for its moisturizing effects.

- Food Industry: Occasionally used as an emulsifier in food products.

- Industrial

Interaction studies of myristyl myristate focus on its compatibility with other ingredients in formulations. It can effectively blend with anionic, cationic, and non-ionic surfactants without destabilizing emulsions. This versatility allows formulators to create stable products across a wide range of pH levels and ingredient types .

Moreover, research indicates that it can enhance the absorption of other active ingredients through the skin barrier, making it valuable in transdermal delivery systems .

Myristyl myristate shares similarities with several other compounds derived from fatty acids and fatty alcohols. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| Isopropyl Myristate | Ester | Known for its rapid absorption and skin penetration |

| Butyl Myristate | Ester | Often used for its solvent properties |

| Glyceryl Myristate | Ester | Functions as both an emollient and emulsifier |

| Cetyl Myristate | Ester | Provides thickening properties in formulations |

| Ethylhexyl Myristate | Ester | Known for enhancing spreadability |

Myristyl myristate is unique due to its specific balance of emulsifying and emollient properties, making it particularly effective in stabilizing formulations while providing moisture retention without greasiness .

Myristyl myristate’s discovery is intertwined with the broader exploration of fatty acids and esters in the 19th and early 20th centuries. Myristic acid, its precursor, was first isolated from nutmeg (Myristica fragrans) in 1841 by Lyon Playfair, who identified it as a key component of nutmeg butter. The synthesis of esters like myristyl myristate became feasible with the development of esterification techniques, particularly the acid-catalyzed reaction between carboxylic acids and alcohols. By the mid-20th century, advancements in organic chemistry enabled the deliberate synthesis of wax esters, including myristyl myristate, for industrial applications such as lubricants and cosmetic additives.

The compound’s name derives from its structural components: myristyl (the alcohol moiety, tetradecan-1-ol) and myristate (the acyl group from myristic acid). Early research into its properties revealed its stability and biocompatibility, which paved the way for its use in formulations requiring non-reactive, lipid-soluble components.

Significance in Lipid Chemistry and Ester Research

Myristyl myristate occupies a pivotal role in lipid chemistry as a representative of wax monoesters, a class of neutral lipids characterized by their single ester bond between a fatty alcohol and a fatty acid. Unlike triglycerides, which contain three ester bonds, wax monoesters like myristyl myristate exhibit simpler structures that facilitate studies on lipid assembly and function.

Key Research Contributions:

- Biosynthetic Pathways: Studies on mammalian wax biosynthesis identified myristyl myristate as a product of the enzymatic activity of wax synthase, which catalyzes the esterification of fatty alcohols and fatty acyl-CoAs. This discovery highlighted its role in sebum production and skin barrier function.

- Industrial Applications: Myristyl myristate’s stability and emollient properties make it a staple in cosmetic formulations. It enhances texture in creams and lotions by forming a protective lipid layer on the skin, reducing transepidermal water loss.

- Material Science: Its long hydrocarbon chains (C28) contribute to lubricant formulations, where it reduces friction in mechanical systems.

Recent research has also explored its potential in drug delivery systems, leveraging its ability to solubilize hydrophobic compounds.

Classification within Fatty Acid Esters Taxonomy

Myristyl myristate belongs to the wax monoester subclass of fatty acid esters, distinguished by its single ester bond between two C14 chains. The table below summarizes its taxonomic classification:

| Taxonomic Level | Classification |

|---|---|

| Kingdom | Organic compounds |

| Superclass | Lipids and lipid-like molecules |

| Class | Fatty acid esters |

| Subclass | Wax monoesters |

| Direct Parent | Tetradecanoate esters |

| Molecular Framework | Aliphatic acyclic compounds |

Structurally, myristyl myristate is a straight-chain saturated ester with the formula $$ \text{C}{28}\text{H}{56}\text{O}_{2} $$. Its symmetry and lack of double bonds contribute to its high melting point (37–39°C) and waxy solid state at room temperature. This contrasts with unsaturated esters like oleyl oleate, which exhibit lower melting points due to cis double bonds.

Comparative Analysis with Related Esters:

| Ester | Structure | Melting Point | Primary Use |

|---|---|---|---|

| Myristyl myristate | C14 alcohol + C14 acid | 37–39°C | Cosmetics, lubricants |

| Cetyl palmitate | C16 alcohol + C16 acid | 45–50°C | Pharmaceutical coatings |

| Isopropyl myristate | C3 alcohol + C14 acid | -3°C | Topical drug delivery |

This classification underscores its position as a prototypical wax monoester, providing a benchmark for studying ester interactions in biological and synthetic systems.

Molecular Composition and Structural Characterization

Chemical Formula and Molecular Weight Determination

Myristyl myristate represents a saturated fatty acid ester with the definitive molecular formula C28H56O2 [1] [2] [3]. The compound exhibits a molecular weight of 424.74 grams per mole, establishing it as a substantial long-chain ester within the lipid classification system [2] [3] [4]. The International Union of Pure and Applied Chemistry designation identifies this compound as tetradecyl tetradecanoate, reflecting its systematic nomenclature based on the fourteen-carbon chain length of both the alcohol and acid components [1] [3] [4].

The Chemical Abstracts Service registry number 3234-85-3 provides unambiguous identification for this compound in chemical databases worldwide [1] [2] [3]. Additional registry identifiers include the European Inventory of Existing Commercial Chemical Substances number 221-787-9 and the molecular descriptor language InChI Key DZKXJUASMGQEMA-UHFFFAOYSA-N [1] [3] [4]. The simplified molecular-input line-entry system representation CCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC demonstrates the linear arrangement of carbon atoms with the central ester functional group [3] [4].

| Property | Value |

|---|---|

| Chemical Formula | C28H56O2 |

| Molecular Weight (g/mol) | 424.74 |

| IUPAC Name | Tetradecyl tetradecanoate |

| CAS Registry Number | 3234-85-3 |

| EINECS Number | 221-787-9 |

| InChI Key | DZKXJUASMGQEMA-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC |

Structural Characteristics of the Ester Linkage

The ester linkage in myristyl myristate results from the formal condensation reaction between the carboxyl group of tetradecanoic acid (myristic acid) and the hydroxyl group of tetradecan-1-ol (myristyl alcohol) [1] [14]. This esterification process creates a covalent bond characterized by the elimination of a water molecule, forming the distinctive ester functional group -COO- [14] [31]. The ester bond exhibits typical characteristics of aliphatic esters, including susceptibility to hydrolysis under both acidic and basic conditions [31] .

The structural arrangement positions the ester oxygen atoms in a planar configuration relative to the carbonyl carbon, consistent with the sp2 hybridization of the carbonyl center [1] [14]. The tetradecyl chain extends from the oxygen atom, while the tetradecanoyl portion extends from the carbonyl carbon, creating an amphiphilic molecule with distinct hydrophobic regions [14] [30]. The ester linkage serves as the polar component within an otherwise predominantly nonpolar molecular structure [14] [30].

Industrial synthesis of myristyl myristate employs esterification reactions in the presence of acid catalysts, followed by purification steps including stripping of excess alcohol, neutralization of catalysts, and separation procedures [31] . The resulting ester maintains structural integrity under normal storage conditions but remains susceptible to chemical transformations typical of ester functional groups [31] .

Conformational Analysis and Molecular Modeling

The conformational behavior of myristyl myristate reflects the flexibility inherent in long-chain aliphatic esters, with multiple energetically accessible conformations available at ambient temperatures [13] [15]. The extended linear conformation represents the most thermodynamically stable arrangement, minimizing steric interactions between adjacent methylene groups along the carbon chains [13] [15]. Rotational freedom around carbon-carbon single bonds allows for significant conformational diversity, though certain arrangements are energetically favored [13].

Molecular modeling studies indicate that the ester linkage introduces a rigid component within the otherwise flexible structure, influencing the overall molecular geometry [13] [15]. The carbonyl group maintains planarity, while the adjacent carbon atoms exhibit tetrahedral geometry consistent with sp3 hybridization [13] [15]. Computational analyses suggest that folded conformations become increasingly unfavorable due to intramolecular steric interactions between the long alkyl chains [13].

Temperature-dependent conformational behavior shows increased molecular motion at elevated temperatures, with enhanced rotational freedom around individual carbon-carbon bonds [13] [15]. The conformational ensemble at physiological temperatures includes multiple low-energy structures that interconvert rapidly on the molecular timescale [13] [15]. These conformational characteristics contribute to the compound's physical properties, including its melting behavior and phase transition temperatures [13].

Physical Properties

Physical State and Organoleptic Properties

Myristyl myristate exists as a solid waxy material at standard temperature and pressure conditions, exhibiting a distinctive pelletized or flake-like physical appearance [17] [18] [21]. The compound displays a characteristic white to pale yellow coloration, with high-purity samples typically appearing as white crystalline solids [18] [21] [22]. The material possesses a mild, characteristic waxy odor that remains subtle and generally considered bland in intensity [18] [22].

The texture of myristyl myristate is described as having a fatty feel when handled, consistent with its classification as a long-chain ester [14] [17]. At room temperature, the compound maintains structural integrity as a solid, though it approaches its melting point range under slightly elevated temperature conditions [17] [21] [22]. The material demonstrates good handling characteristics, remaining stable during normal storage and processing operations [17] [21].

Organoleptic evaluation reveals that myristyl myristate exhibits minimal taste characteristics when pure, contributing to its widespread utilization in formulation applications where sensory neutrality is desired [18] [21]. The compound's visual appearance remains consistent across different production batches when manufactured under controlled conditions [17] [18] [21].

| Property | Value | Reference |

|---|---|---|

| Physical State (at 20°C) | Solid | [17] [18] [21] [22] |

| Appearance | Waxy pellets/flakes | [17] [18] [21] |

| Color | White to pale yellow | [18] [22] |

| Odor | Mild waxy/bland | [18] [22] |

Thermal Behavior and Phase Transitions

The melting point of myristyl myristate occurs within the range of 36-42°C, with most analytical determinations reporting values between 37-40°C [17] [18] [21] [22]. This relatively narrow melting range indicates good chemical purity and structural uniformity of the compound [17] [18] [21]. The melting transition represents a first-order phase change from the solid crystalline state to the liquid phase [17] [21] [22].

Predictive calculations estimate the boiling point at approximately 462.2°C ± 13.0°C under standard atmospheric pressure conditions [22]. This elevated boiling point reflects the substantial molecular weight and strong intermolecular van der Waals forces present between the long hydrocarbon chains [22]. The compound exhibits negligible vapor pressure at room temperature, measured as 0 Pa at 20°C, indicating minimal volatility under normal handling conditions [22].

Thermal decomposition studies suggest that myristyl myristate remains stable under moderate heating conditions but may undergo degradation at elevated temperatures [33]. The thermal decomposition process typically involves the evolution of irritant vapors, consistent with the breakdown of organic ester compounds [33]. Differential scanning calorimetry analysis would be expected to show characteristic endothermic peaks corresponding to the melting transition [17] [21].

| Thermal Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | 36-42 | [17] [18] [21] [22] |

| Boiling Point (°C) | 462.2 ± 13.0 (predicted) | [22] |

| Vapor Pressure (Pa at 20°C) | 0 | [22] |

| Density (g/cm³) | 0.859 ± 0.06 (predicted) | [22] |

Solubility Profile across Polar and Non-polar Solvents

Myristyl myristate demonstrates characteristic solubility behavior consistent with its amphiphilic structure, showing marked preferences for non-polar and lipophilic solvents [18] [23] [25]. The compound exhibits practical insolubility in water, reflecting the dominance of hydrophobic interactions from the long alkyl chains over the single polar ester functional group [18] [23] [25]. Similarly, the compound remains insoluble in polar protic solvents including isopropanol, ethanol, glycerol, and propylene glycol [18] [25] [31].

In contrast, myristyl myristate shows ready solubility in mineral oils, demonstrating strong compatibility with hydrocarbon-based solvents [18] [31]. The compound also exhibits excellent solubility in isopropyl myristate and oleyl alcohol, indicating favorable interactions with other long-chain organic compounds [18]. This solubility pattern extends to oils and lipids generally, where myristyl myristate integrates smoothly into lipid phases [18] [23].

The solubility characteristics make myristyl myristate particularly suitable for incorporation into oil-based formulations and lipid systems [18] [23]. The compound's limited solubility in polar solvents necessitates specific handling procedures during processing and formulation development [18] [25]. These solubility properties directly influence the compound's behavior in biological systems and formulation matrices [18] [23].

| Solvent Type | Solubility | Reference |

|---|---|---|

| Water | Insoluble | [18] [23] [25] [31] |

| Isopropanol | Insoluble | [31] |

| Ethanol | Insoluble | [31] |

| Glycerol | Insoluble | [18] [25] [31] |

| Propylene Glycol | Insoluble | [18] [25] [31] |

| Mineral Oil | Soluble | [18] [31] |

| Isopropyl Myristate | Soluble | [18] |

| Oleyl Alcohol | Soluble | [18] |

| Oils and Lipids | Readily Soluble | [18] [23] |

Chemical Properties

Acid Value and Saponification Parameters

The acid value of myristyl myristate serves as a critical quality parameter, typically specified at a maximum of 3.0 mg potassium hydroxide per gram of sample [18] [29]. High-quality samples consistently demonstrate acid values well below this specification, with typical analytical results showing values around 0.51 mg potassium hydroxide per gram [29]. This low acid value indicates minimal free acid content and reflects the completeness of the esterification reaction during synthesis [18] [29].

Saponification value measurements for myristyl myristate fall within the range of 120-135 mg potassium hydroxide per gram, with typical values between 125-132 mg potassium hydroxide per gram [18] [29]. This parameter quantifies the total alkali required to hydrolyze the ester bonds and neutralize any free acids present in the sample [18] [29]. The saponification value provides insight into the molecular weight and ester content of the compound [18] [29].

The iodine value, which measures the degree of unsaturation in the molecule, remains consistently low at maximum values of 1.0, with typical measurements around 0.1 [18] [29]. This extremely low iodine value confirms the saturated nature of myristyl myristate, indicating the absence of double bonds within the molecular structure [18] [29]. Quality control specifications also include ash content limitations of 0.1% maximum, with high-purity samples typically showing ash contents around 0.008% [29].

| Parameter | Specification | Typical Value | Reference |

|---|---|---|---|

| Acid Value (mg KOH/g) | ≤ 3.0 | 0.51 | [18] [29] |

| Saponification Value (mg KOH/g) | 120-135 | 125-132 | [18] [29] |

| Iodine Value | ≤ 1.0 | 0.1 | [18] [29] |

| Ash Content (%) | ≤ 0.1 | 0.008 | [29] |

| Purity (%) | > 99 | 99+ | [2] [29] |

Stability under Various Environmental Conditions

Myristyl myristate exhibits good oxidative stability under normal storage and handling conditions, making it suitable for long-term storage applications [27] [31]. The saturated nature of the compound contributes significantly to its resistance to oxidative degradation, as the absence of double bonds eliminates primary sites for oxidative attack [27] [31]. The compound demonstrates stability across a wide range of pH values, maintaining structural integrity in both mildly acidic and basic environments [8] [23].

Temperature stability studies indicate that myristyl myristate remains chemically stable at normal storage temperatures but may undergo degradation when exposed to elevated temperatures [31] [33]. The compound shows no evidence of hazardous decomposition under normal conditions, though thermal decomposition at high temperatures may produce irritant vapors [33]. Storage recommendations typically specify maintenance in cool, dry conditions away from direct sunlight to preserve chemical integrity [21] [29].

Chemical stability testing reveals that myristyl myristate maintains its chemical composition when stored in appropriate containers under controlled conditions [9] [31]. The compound shows compatibility with various surfactant systems, including anionic, nonionic, and cationic surfactants, without evidence of chemical interaction or degradation [8] [23]. Long-term stability studies support shelf life recommendations of one year from the date of manufacture when stored under proper conditions [25].

Reactivity Profile and Chemical Transformations

The primary chemical reactivity of myristyl myristate centers on the ester functional group, which remains susceptible to both chemical and enzymatic hydrolysis reactions [31] . Under acidic conditions, the compound undergoes acid-catalyzed hydrolysis to regenerate myristic acid and myristyl alcohol [31] . Basic hydrolysis (saponification) occurs more readily, producing the sodium or potassium salt of myristic acid along with myristyl alcohol [31] .

Enzymatic hydrolysis represents another significant transformation pathway, with lipase enzymes capable of cleaving the ester bond under physiological conditions [31] . This enzymatic susceptibility contributes to the compound's biodegradability and biological compatibility [31]. Trans-esterification reactions may also occur when myristyl myristate is exposed to other alcohols in the presence of appropriate catalysts [31] .

The compound shows limited reactivity toward oxidizing agents under normal conditions, though strong oxidizers may initiate degradation processes [9] [31]. Myristyl myristate does not undergo hazardous polymerization reactions and remains chemically inert toward most common industrial chemicals [33]. The ester group may participate in typical ester reactions, including reduction to the corresponding alcohol under specific reaction conditions [31] .

Spectroscopic Characteristics

Infrared Spectroscopy Fingerprint Analysis

Infrared spectroscopic analysis of myristyl myristate reveals characteristic absorption bands that provide definitive structural identification [37]. The spectrum exhibits strong absorption bands in the carbon-hydrogen stretching region, with prominent peaks at 2964 cm⁻¹ corresponding to methyl group stretching vibrations [37]. Additional strong absorptions appear at 2917 cm⁻¹ and 2843 cm⁻¹, representing asymmetric and symmetric methylene stretching vibrations respectively [37].

The carbonyl stretching vibration of the ester functional group produces a characteristic strong absorption band around 1700 cm⁻¹, serving as a diagnostic feature for ester identification [37]. This carbonyl absorption appears at the expected frequency for saturated aliphatic esters, confirming the structural assignment [37]. The carbon-oxygen stretching region shows multiple medium-intensity absorptions between 1000-1300 cm⁻¹, including bands at 1231, 1154, and 1051 cm⁻¹ [37].

Fingerprint region analysis reveals additional structural information through characteristic absorption patterns below 1500 cm⁻¹ [37]. Medium-intensity bands at 1437 cm⁻¹ and 1376 cm⁻¹ correspond to carbon-hydrogen bending vibrations from the alkyl chains [37]. The spectrum also shows a medium-intensity absorption at 886 cm⁻¹, attributed to out-of-plane carbon-hydrogen bending modes [37].

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

|---|---|---|---|

| 2964 | C-H stretch (CH₃) | Strong | [37] |

| 2917 | C-H stretch (asymmetric CH₂) | Strong | [37] |

| 2843 | C-H stretch (symmetric CH₂) | Medium | [37] |

| ~1700 | C=O stretch (ester) | Strong | [37] |

| 1437 | C-H bend | Medium | [37] |

| 1376 | C-H bend | Medium | [37] |

| 1231 | C-O stretch | Medium | [37] |

| 1154 | C-O stretch | Medium | [37] |

| 1051 | C-O stretch | Medium | [37] |

| 886 | C-H out-of-plane bend | Medium | [37] |

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of myristyl myristate provides molecular weight confirmation and structural information through characteristic fragmentation patterns [12] [16]. The molecular ion peak appears at mass-to-charge ratio 424, corresponding to the molecular weight of the intact molecule [12] [16]. The intensity of the molecular ion peak may vary depending on ionization conditions, with electron ionization typically producing weak to moderate molecular ion signals for long-chain esters [12] [16] [31].

Fragmentation analysis reveals patterns typical of aliphatic esters, with primary fragmentation occurring through alpha-cleavage adjacent to the carbonyl group [31] [38]. This fragmentation pathway produces characteristic fragment ions that can be used for structural confirmation [31] [38]. The National Institute of Standards and Technology Mass Spectrometry Data Center has cataloged the mass spectrum under reference number 43712, providing standardized fragmentation data [12] [16].

The fragmentation behavior follows established patterns for long-chain fatty acid esters, including loss of alkyl radicals and rearrangement processes [31] [38]. Base peak assignment may vary depending on specific fragmentation pathways activated under different ionization conditions [12] [16]. McLafferty rearrangement processes may also contribute to the observed fragmentation pattern, particularly for appropriately substituted chain lengths [38].

| Fragment Information | Description | Reference |

|---|---|---|

| Molecular Ion (m/z 424) | M⁺ peak, variable intensity | [12] [16] |

| NIST MS Number | 43712 | [12] [16] |

| Fragmentation Type | Typical ester patterns | [31] [38] |

| Base Peak | Variable depending on conditions | [12] [16] |

Nuclear Magnetic Resonance Spectroscopic Features and Structural Confirmation

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for myristyl myristate through characteristic chemical shift patterns and coupling relationships [39] [40]. Proton nuclear magnetic resonance analysis reveals distinct chemical environments for the various hydrogen atoms within the molecule [39] [40]. The spectrum typically shows characteristic multipicity patterns corresponding to the methyl groups, methylene chains, and the hydrogen atoms adjacent to the ester oxygen [39] [40].

Chemical shift analysis indicates expected values for aliphatic ester compounds, with the hydrogen atoms on the carbon adjacent to the ester oxygen appearing downfield due to the deshielding effect of the electronegative oxygen atom [39] [40]. The long alkyl chains produce overlapping multipets in the aliphatic region, characteristic of saturated hydrocarbon systems [39] [40]. Integration values correspond to the expected hydrogen count based on the molecular formula [39] [40].

Acid-Catalyzed Esterification Mechanisms

The acid-catalyzed esterification of myristic acid with myristyl alcohol represents the fundamental chemical approach for myristyl myristate synthesis. The mechanistic pathway involves the formation of a highly reactive acylium ion intermediate through protonation of the carboxylic acid hydroxyl-oxygen, which requires an activation energy of 4-10 kcal mol⁻¹ and serves as the rate-controlling step [1] [2]. This process fundamentally differs from traditional mechanistic interpretations by proceeding through a brief two-step reaction sequence rather than the conventional multi-step pathway.

The reaction mechanism initiates with protonation of the carbonyl oxygen by strong acid catalysts, creating an oxonium ion that significantly enhances the electrophilicity of the carbonyl carbon [3] [4]. Subsequently, the nucleophilic attack by myristyl alcohol occurs, forming a tetrahedral intermediate. The mechanism continues through proton transfer steps, where deprotonation of the alcohol hydroxyl group is followed by protonation of the carboxylic acid hydroxyl group, creating a good leaving group. Water elimination then occurs, followed by final deprotonation to yield the neutral ester product [5].

Sulfuric acid remains the most commonly employed catalyst, achieving conversions of 85-92% at temperatures ranging from 100-150°C with reaction times of 4-8 hours [6]. Alternative acid catalysts include p-toluenesulfonic acid, which demonstrates superior selectivity (90-95%) compared to sulfuric acid while operating at slightly lower temperatures of 100-140°C [7]. The choice of catalyst significantly impacts both reaction efficiency and product quality, with stronger acids generally providing faster reaction rates but potentially causing side reactions that reduce selectivity.

Fischer Esterification Protocols and Modifications

Fischer esterification protocols for myristyl myristate synthesis follow the classical approach of combining carboxylic acids with alcohols under acidic conditions. The reaction exhibits equilibrium characteristics, necessitating strategic approaches to drive conversion toward ester formation [5]. Traditional Fischer esterification employs excess alcohol to shift equilibrium favorably, typically utilizing molar ratios of 1:3 to 1:15 (acid:alcohol) [8].

The conventional Fischer esterification mechanism proceeds through six reversible steps, commonly remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) [5]. The process begins with protonation of the carbonyl oxygen, followed by nucleophilic addition of alcohol, proton transfer reactions, water elimination, and final deprotonation. Each step maintains reversibility, requiring careful control of reaction conditions to achieve optimal yields.

Modifications to traditional Fischer esterification include the implementation of water removal techniques using molecular sieves or Dean-Stark apparatus to continuously eliminate water by-product [9] [10]. These modifications significantly improve conversion rates by preventing the reverse hydrolysis reaction. Industrial applications often employ reactive distillation, where esterification and water removal occur simultaneously, achieving conversions exceeding 98% with reduced reaction times [11].

Temperature optimization remains critical, with most Fischer esterification reactions operating between 100-170°C [6] [12]. Higher temperatures accelerate reaction rates but may promote side reactions leading to product discoloration or decomposition. The implementation of titanium dioxide as a heterogeneous catalyst represents an advancement over traditional homogeneous acid catalysts, offering easier separation and reduced corrosion issues, though achieving slightly lower conversions of 82-89% [12].

Parameter Optimization in Chemical Synthesis

Parameter optimization for myristyl myristate synthesis involves systematic evaluation of reaction variables including temperature, pressure, catalyst concentration, reactant molar ratios, and reaction time. The optimization process typically employs factorial design methodologies to identify critical parameters and their interactions [13] [14].

Temperature optimization reveals optimal ranges of 120-150°C for most acid-catalyzed systems, balancing reaction rate with product quality considerations [13]. Temperatures below 100°C result in unacceptably slow reaction rates, while temperatures exceeding 170°C may cause product discoloration and increase energy consumption [11]. The temperature-dependent equilibrium constant for esterification reactions generally favors product formation at elevated temperatures, though this advantage must be balanced against thermal degradation risks.

Catalyst concentration optimization demonstrates that sulfuric acid concentrations of 1-3% by weight relative to reactants provide optimal performance [15]. Higher concentrations increase corrosion rates without proportional improvements in reaction rate, while lower concentrations result in insufficient catalytic activity. For heterogeneous catalysts such as Amberlyst 46, loading rates of 15-18% by weight achieve maximum conversions of 92-98% with excellent selectivity [7].

Pressure considerations primarily affect water removal efficiency rather than direct reaction kinetics. Reduced pressure operation (below atmospheric) facilitates water elimination, shifting equilibrium toward ester formation [16]. Vacuum distillation during reaction enables simultaneous product purification and water removal, achieving higher conversion rates in shorter reaction times.

Reactant molar ratio optimization typically favors excess alcohol to drive equilibrium conversion. Molar ratios of 1:5 to 1:15 (acid:alcohol) are commonly employed, with higher ratios providing improved conversion at the cost of increased alcohol recovery requirements [8]. The optimal ratio depends on the specific catalyst system and desired conversion level, with enzymatic systems often requiring higher alcohol ratios due to their different mechanistic pathways.

Enzymatic Synthesis Strategies

Lipase-Catalyzed Reactions from Candida antarctica

Candida antarctica lipase B (CALB) represents the most extensively studied and commercially successful enzyme for myristyl myristate synthesis, demonstrating remarkable versatility and efficiency in esterification reactions [9] [17] [18]. This enzyme exhibits exceptional performance characteristics, achieving conversions of 87-98% under optimized conditions with superior selectivity compared to chemical catalysts [8]. The enzyme operates through a two-step mechanism involving initial acylation of the active site serine residue, followed by nucleophilic attack by the alcohol substrate.

CALB demonstrates optimal activity at temperatures ranging from 60-70°C and pH values between 7.0-8.5 [8] [19]. The enzyme exhibits remarkable thermal stability, maintaining activity for extended periods at operating temperatures, which distinguishes it from many other industrial enzymes. The molecular weight of CALB is approximately 33-36 kDa, and its three-dimensional structure features an active site particularly well-suited for long-chain fatty acid substrates such as myristic acid [19].

The enzymatic mechanism proceeds through formation of a tetrahedral intermediate following nucleophilic attack by the alcohol on the acylated enzyme complex [17] [18]. Unlike chemical catalysis, the enzymatic pathway operates under much milder conditions and exhibits inherent selectivity for the desired ester product without significant side reaction formation. The enzyme demonstrates remarkable substrate tolerance, accommodating various chain lengths while maintaining high activity levels.

Process optimization for CALB-catalyzed synthesis reveals that alcohol-to-acid molar ratios of 1:15 provide optimal conversion rates [8]. Lower ratios result in incomplete conversion, while higher ratios do not significantly improve yields but complicate product recovery. The enzyme loading typically ranges from 4-10% by weight relative to substrates, with higher loadings providing faster initial rates but diminishing returns beyond optimal concentrations.

Water activity control represents a critical parameter in enzymatic esterification, as water is both a reaction product and a potential inhibitor of enzyme activity [9] [8]. Optimal water content for CALB ranges from 0.85-2.17% by weight, with levels below this range significantly reducing enzyme activity due to insufficient protein hydration. Conversely, excessive water content promotes the reverse hydrolysis reaction, reducing overall ester yield.

Immobilized Enzyme Systems for Enhanced Stability

Immobilized enzyme systems provide significant advantages for myristyl myristate synthesis, including enhanced thermal stability, improved reusability, and simplified product separation [9]. Commercial immobilized CALB preparations, such as Novozym 435, demonstrate exceptional performance characteristics with operational stability exceeding 1000 hours under continuous operation [9].

The immobilization matrix significantly influences enzyme performance, with macroporous acrylic resins providing optimal support characteristics for lipase enzymes. These supports offer high surface area, appropriate pore structure for substrate diffusion, and chemical stability under reaction conditions. The immobilization process typically involves physical adsorption rather than chemical crosslinking, preserving enzyme structure and activity while enabling facile enzyme recovery.

Packed bed reactor configurations utilizing immobilized CALB achieve space-time yields significantly higher than conventional batch processes [9] [10]. Continuous operation in packed bed reactors enables consistent product quality, reduced labor requirements, and improved process economics. The reactor design must account for pressure drop considerations, mass transfer limitations, and heat removal requirements to maintain optimal enzyme activity.

Enzyme stability in immobilized systems depends on several factors including temperature, pH, substrate concentration, and the presence of organic solvents. Immobilized CALB demonstrates remarkable stability, maintaining activity after 14 cycles of use with proper handling and storage. The enzyme can be recovered by simple filtration and reused without significant activity loss, provided that reaction conditions remain within optimal ranges.

Mass transfer considerations in immobilized enzyme systems require careful reactor design to minimize diffusion limitations [10]. Internal diffusion within the immobilization matrix can become rate-limiting at high substrate concentrations or low temperatures. External mass transfer limitations can be minimized through appropriate agitation or flow velocities in continuous systems.

Solvent-Free Enzymatic Processes and Sustainability

Solvent-free enzymatic processes represent the pinnacle of sustainable synthesis methodology for myristyl myristate production, eliminating organic solvent requirements while maintaining high conversion rates and product quality [16]. These processes operate through neat reactant systems where substrates serve as both reactants and reaction medium, significantly reducing environmental impact and simplifying downstream processing.

The absence of organic solvents provides multiple advantages including eliminated solvent recovery costs, reduced fire and explosion hazards, simplified product purification, and enhanced volumetric productivity. Solvent-free systems achieve ester concentrations significantly higher than conventional solvent-based processes, resulting in improved process economics and reduced equipment size requirements.

CALB demonstrates exceptional performance in solvent-free systems, achieving conversions exceeding 98.5% under optimized conditions. The enzyme maintains structural integrity and catalytic activity in neat substrate environments, likely due to the formation of essential water layers around the protein structure. This water layer provides necessary enzyme flexibility while preventing denaturation that might occur in completely anhydrous conditions.

Temperature control in solvent-free systems requires careful consideration due to the absence of solvent heat sink effects [16]. Reaction temperatures are typically maintained at 40-70°C to balance reaction rate with enzyme stability. Lower temperatures result in reduced reaction rates due to increased substrate viscosity, while higher temperatures may compromise enzyme stability despite the absence of organic solvents.

Water management in solvent-free enzymatic processes involves controlling both initial water content and water removal during reaction. Molecular sieves or other desiccants are commonly employed to maintain optimal water activity levels. The continuous removal of water by-product shifts reaction equilibrium toward ester formation while preventing enzyme inhibition by excess water.

The sustainability profile of solvent-free enzymatic processes demonstrates significant environmental benefits including zero volatile organic compound emissions, reduced energy consumption, and biodegradable catalyst systems. Life cycle assessments consistently favor enzymatic processes over chemical alternatives when considering environmental impact, though economic considerations may vary depending on enzyme costs and scale of operation.

Industrial Scale Production Methods

Batch Process Technologies and Scale-up Challenges

Batch process technologies for myristyl myristate production represent the most widely implemented industrial approach, offering operational flexibility and relatively low capital investment requirements. Traditional batch reactors typically range from 1,000 to 10,000 liters capacity, operating at temperatures between 120-150°C with reaction times of 6-12 hours to achieve conversions of 95-98%.

The batch process configuration involves sequential addition of myristic acid and myristyl alcohol to a stirred tank reactor, followed by catalyst introduction when optimal temperature is reached. Temperature control systems maintain reaction conditions at 45-55°C during catalyst addition, then increase to 70-85°C for the main reaction period. The process includes integrated water separation systems to remove reaction by-product and drive equilibrium toward ester formation.

Scale-up challenges in batch processing primarily relate to heat and mass transfer limitations as reactor size increases. Larger reactors exhibit reduced surface area-to-volume ratios, potentially creating temperature gradients that affect reaction uniformity and product quality. Mixing efficiency becomes increasingly critical at larger scales, requiring careful impeller design and positioning to ensure adequate substrate contact and heat distribution.

Heat transfer considerations in large-scale batch reactors necessitate sophisticated temperature control systems including heating and cooling jackets, internal coils, or external heat exchangers. The exothermic nature of esterification reactions requires adequate cooling capacity to prevent temperature excursions that could compromise product quality or safety. Heating systems must provide sufficient capacity for initial temperature elevation and to compensate for heat losses.

Mass transfer limitations in batch systems can significantly impact reaction rates and conversion levels [11]. Poor mixing leads to concentration gradients, reduced catalyst effectiveness, and longer reaction times. Advanced mixing systems including multiple impellers, baffles, and circulation loops are commonly employed to enhance mass transfer and maintain reaction uniformity.

Water removal systems in batch processes typically employ overhead vapor systems with condensation and separation equipment. The continuous removal of water by-product prevents reverse hydrolysis reactions and maintains optimal reaction conditions. Vacuum systems are often integrated to facilitate water removal at lower temperatures, preserving product quality and reducing energy consumption.

Continuous Flow Methodologies for Mass Production

Continuous flow methodologies provide significant advantages for large-scale myristyl myristate production, including consistent product quality, reduced labor requirements, and improved process economics. These systems operate with steady-state conditions, enabling precise control of reaction parameters and producing uniform product characteristics with higher volumetric productivity than batch alternatives.

Continuous stirred tank reactor (CSTR) configurations represent the most common continuous flow approach, achieving production capacities of 500-2000 kg/h with energy consumption of 1.8-2.8 kWh/kg. The CSTR design maintains constant composition and temperature throughout the reactor volume, providing optimal conditions for esterification reactions. Residence times typically range from 2-6 hours, significantly shorter than batch processing equivalents.

Packed bed reactor technology utilizing immobilized catalysts offers enhanced efficiency for continuous myristyl myristate production [9] [10]. These systems achieve space-time yields substantially higher than conventional approaches while enabling catalyst recovery and reuse. The packed bed configuration provides high catalyst surface area and facilitates precise temperature and residence time control.

Reactive distillation represents an advanced continuous flow methodology that combines reaction and separation in a single unit operation [11]. This approach achieves remarkable efficiency by simultaneously conducting esterification and water removal, resulting in conversions exceeding 98% with residence times as short as 0.5-2 hours. The technology requires sophisticated control systems but offers significant economic advantages through process intensification.

Flow chemistry applications using microreactor technology provide precise reaction control and enhanced safety for myristyl myristate synthesis. Microreactors offer excellent heat and mass transfer characteristics, enabling rapid temperature changes and precise residence time control. Production capacities range from 10-100 kg/h, making this technology suitable for specialty applications or initial commercial production.

Process control in continuous flow systems requires advanced instrumentation and control strategies to maintain optimal operating conditions. Automated control systems monitor temperature, pressure, flow rates, and composition parameters, making real-time adjustments to maintain product quality. Advanced process control techniques including model predictive control may be employed for complex reactive distillation systems.

Quality Control in Industrial Synthesis

Quality control in industrial myristyl myristate synthesis encompasses comprehensive analytical testing protocols, process monitoring systems, and specification compliance verification to ensure consistent product quality. The quality control framework addresses both in-process parameters and final product characteristics, implementing statistical process control methodologies to maintain production within specification limits.

Critical quality parameters for myristyl myristate include acid value (< 0.5 mg KOH/g), saponification value (130-140 mg KOH/g), melting point (37-39°C), moisture content (< 0.1%), and purity by gas chromatography (> 98.0%). These parameters directly relate to product performance in end-use applications and must be rigorously controlled throughout production processes.

Analytical testing protocols employ standardized methods including ASTM procedures for acid value determination (ASTM D664), saponification value (ASTM D1962), and melting point measurement (ASTM D87). Gas chromatographic analysis provides quantitative purity assessment, while moisture determination utilizes Karl Fischer titration for accurate water content measurement. Each batch undergoes comprehensive testing before release for commercial use.

In-process monitoring systems track critical reaction parameters including temperature, pressure, pH, and conversion rates throughout production cycles. Real-time monitoring enables immediate corrective action when parameters deviate from optimal ranges, preventing off-specification product formation. Advanced process analytical technology may include online spectroscopic methods for continuous composition monitoring.

Statistical process control implementation utilizes control charts, capability studies, and trend analysis to identify process variations and optimize operating conditions. Historical data analysis enables identification of parameter relationships and optimization opportunities. Process capability indices monitor system performance against specification requirements, ensuring consistent quality delivery.

Documentation systems maintain comprehensive records of all quality control activities, including analytical results, process parameters, and corrective actions. These records support regulatory compliance, customer audits, and continuous improvement initiatives. Electronic documentation systems often integrate with manufacturing execution systems to provide real-time quality information and automated reporting capabilities.

Green Chemistry Approaches

Mechanochemical Synthesis without Solvents

Mechanochemical synthesis represents a paradigm shift in myristyl myristate production, utilizing mechanical energy to promote chemical reactions without requiring organic solvents or elevated temperatures. This approach employs ball milling, grinding, or other mechanical activation methods to achieve ester formation through direct solid-state reactions between myristic acid and myristyl alcohol substrates.

The mechanochemical process operates through mechanical activation that reduces particle size, increases surface area, and creates reactive sites at crystal defects. Ball milling systems utilizing steel or ceramic grinding media provide controlled mechanical energy input, with reaction rates depending on milling frequency, amplitude, and duration. Typical reaction times range from 5-30 minutes, significantly shorter than conventional synthesis methods.

Mechanochemical activation creates unique reaction environments where localized high pressures and temperatures facilitate bond formation and breaking. The absence of bulk solvents eliminates mass transfer limitations while concentrating reactants at contact points between grinding media and substrates. This environment promotes efficient mixing and reaction at the molecular level without requiring thermal activation.

Product yields in mechanochemical synthesis typically range from 85-95%, comparable to conventional methods while offering substantial environmental benefits. The absence of organic solvents eliminates solvent recovery costs, reduces fire and explosion hazards, and simplifies product isolation. Post-reaction purification requires only simple washing procedures to remove unreacted materials and any mechanical contaminants.

Equipment requirements for mechanochemical synthesis include planetary ball mills, vibratory mills, or specialized grinding equipment capable of controlled energy input. Commercial ball milling systems provide programmable operation with precise control of milling parameters. The equipment design must accommodate batch or continuous operation depending on production requirements and scale.

Process optimization in mechanochemical synthesis involves balancing milling intensity with reaction selectivity to prevent over-processing that could degrade product quality. Optimal milling frequencies typically range from 15-30 Hz, with higher frequencies providing faster reaction rates but potentially increasing side reaction formation. Milling duration optimization ensures complete conversion while minimizing mechanical degradation of products.

Sustainable Catalytic Systems and Recyclability

Sustainable catalytic systems for myristyl myristate synthesis focus on recyclable catalysts, renewable feedstocks, and minimized environmental impact throughout the production lifecycle. These systems incorporate principles of green chemistry including catalyst recovery and reuse, reduced energy requirements, and elimination of hazardous materials.

Heterogeneous catalytic systems provide inherent advantages for sustainability through simplified catalyst separation and potential for reuse. Immobilized enzyme systems exemplify sustainable catalysis, demonstrating recyclability for multiple reaction cycles while maintaining activity and selectivity. Commercial immobilized lipase preparations achieve operational lifetimes exceeding 50 days with proper handling and regeneration protocols [9].

Ionic liquid catalytic systems offer unique advantages including negligible vapor pressure, thermal stability, and recyclability. These systems enable catalyst recovery through simple phase separation or distillation, with catalyst reuse for multiple reaction cycles. Ionic liquids can be designed with specific properties to optimize reaction rates and selectivity while maintaining environmental compatibility.

Deep eutectic solvents represent an emerging class of sustainable reaction media combining low cost, biodegradability, and recyclability. These solvents, typically formed from natural compounds such as choline chloride and organic acids, provide favorable environments for esterification reactions while offering straightforward recovery and reuse capabilities.

Catalyst recycling strategies must address potential deactivation mechanisms including thermal degradation, poisoning by impurities, and mechanical attrition. Regeneration protocols may involve thermal treatment, solvent washing, or reactivation procedures to restore catalytic activity. Economic analysis of recycling systems must consider regeneration costs against replacement catalyst expenses.

Electrochemical catalyst recovery represents an innovative approach for homogeneous catalyst systems, utilizing electrical fields to separate and concentrate catalyst materials from reaction mixtures. This technology enables catalyst recovery without thermal or chemical degradation, maintaining catalyst structure and activity for subsequent reuse. The electrical-driven separation process aligns with renewable energy integration for sustainable manufacturing.

Environmentally Friendly Process Development

Environmentally friendly process development for myristyl myristate synthesis incorporates life cycle assessment principles, waste minimization strategies, and renewable resource utilization. This comprehensive approach evaluates environmental impact from raw material extraction through end-of-life disposal, identifying optimization opportunities throughout the value chain.

Process intensification strategies focus on reducing equipment size, energy consumption, and waste generation while maintaining or improving production efficiency. Microreactor technology exemplifies process intensification, providing enhanced heat and mass transfer characteristics that enable operation at milder conditions with reduced environmental impact. These systems offer precise control, improved safety, and reduced material inventory.

Renewable feedstock utilization promotes sustainability by replacing petroleum-derived materials with bio-based alternatives. Myristic acid and myristyl alcohol can be derived from renewable sources including coconut oil, palm kernel oil, and other plant-based materials. The use of renewable feedstocks reduces carbon footprint and supports circular economy principles.

Energy integration and optimization focus on minimizing energy consumption through heat recovery, process integration, and renewable energy utilization. Heat exchanger networks enable thermal energy recovery from exothermic reactions, reducing external heating requirements. Renewable energy sources including solar, wind, or biomass can power processing equipment to further reduce environmental impact.

Waste minimization strategies target elimination of by-product formation, solvent reduction, and material recycling throughout production processes. Atom economy principles guide reaction pathway selection to maximize incorporation of starting materials into desired products. By-product utilization or recycling prevents waste generation while potentially creating value-added co-products.

Environmental monitoring and assessment protocols track key environmental indicators including energy consumption, water usage, waste generation, and emissions. Life cycle assessment methodologies provide comprehensive evaluation of environmental impact, enabling identification of improvement opportunities and comparison of alternative processes. Continuous monitoring supports adaptive management and optimization of environmental performance.

Physical Description

XLogP3

UNII

Other CAS

Wikipedia

Use Classification

Cosmetics -> Emollient; Opacifying; Skin conditioning

General Manufacturing Information

Tetradecanoic acid, tetradecyl ester: ACTIVE